molecular formula C14H18O B13206917 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13206917
M. Wt: 202.29 g/mol
InChI Key: WKPOATAQYLTBJF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves several steps. One common method includes the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile . The reaction conditions typically require a catalyst and controlled temperature to ensure the formation of the desired bicyclic structure.

Chemical Reactions Analysis

4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its oxabicyclo framework. This structure allows it to participate in various chemical reactions, influencing biochemical pathways and molecular interactions.

Comparison with Similar Compounds

4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 4-Ethyl-1-phenyl-7-oxabicyclo[41

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C14H18O/c1-2-11-8-9-14(13(10-11)15-14)12-6-4-3-5-7-12/h3-7,11,13H,2,8-10H2,1H3

InChI Key

WKPOATAQYLTBJF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(C(C1)O2)C3=CC=CC=C3

Origin of Product

United States

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